molecular formula C10H10F2O4 B2781840 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde CAS No. 446270-61-7

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde

Cat. No.: B2781840
CAS No.: 446270-61-7
M. Wt: 232.183
InChI Key: CDASCEKDGKTDOL-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is an organic compound characterized by the presence of two methoxy groups and a difluoromethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluorocarbene intermediates, which can be generated under weakly acidic conditions using potassium hydrogen difluoride (KHF2) as an activator . The difluorocarbene selectively inserts into the aliphatic O–H bond of a precursor compound, resulting in the formation of the difluoromethoxy group .

Industrial Production Methods

Industrial production methods for 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-(Difluoromethoxy)-3,5-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups on the benzaldehyde core, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-14-7-3-6(5-13)4-8(15-2)9(7)16-10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDASCEKDGKTDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(F)F)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl chlorodifluoroacetate (0.58 mL, 5.5 mmol) was added to a suspension of 4-hydroxy-3,4-dimethoxybenzaldehyde (0.50 g, 2.7 mmol) and potassium carbonate (0.76 g, 5.5 mol) in DMF (5.0 mL). The suspension was heated to 65-70° C. for 16 h and the suspension was diluted with water. The aqueous phase was extracted with EtOAc and the combined organic fractions were washed with saturated aqueous NaHCO3, water, brine, dried and concentrated. The crude product was recrystallised from EtOAc/petrol providing 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde (0.25 g, 39%) as a colourless crystalline solid; mp 113-115° C.; δH (400 MHz, CDCl3) 3.95 (s, 6H, OCH3), 6.65 (t, J=74 Hz, 1H, OCHF2), 7.15 (s, 2H, H2, H6), 9.91 (s, 1H, CHO); δC (100 MHz, CDCl3) δ6.5, 106.3, 116.2 (t, J=256 Hz), 134.1, 153.5, 190.8; νmax 831, 1048, 1099, 1330, 1600, 1699, 2854 cm−1.
Quantity
0.58 mL
Type
reactant
Reaction Step One
Name
4-hydroxy-3,4-dimethoxybenzaldehyde
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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